molecular formula C21H20N4O3 B2454821 (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone CAS No. 882229-66-5

(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

Cat. No.: B2454821
CAS No.: 882229-66-5
M. Wt: 376.416
InChI Key: DAKCNARHNUPWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Nitration of phenylhydrazine to introduce the nitrophenyl group.
  • Coupling reactions to attach the phenyl group to the pyrazole ring.
  • Attachment of Piperidine Moiety:

    • React the intermediate compound with piperidine under basic conditions to form the final product.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

    Types of Reactions:

      Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

      Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

      Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate or chromium trioxide.

      Reduction: Hydrogen gas with a palladium catalyst.

      Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

    Major Products:

      Oxidation: Nitro derivatives.

      Reduction: Amino derivatives.

      Substitution: Halogenated pyrazole compounds.

    Chemistry:

    • Used as a building block for synthesizing more complex molecules.
    • Studied for its reactivity and stability under various conditions.

    Biology:

    • Investigated for potential biological activity, including antimicrobial and anticancer properties.

    Medicine:

    • Explored as a potential pharmaceutical intermediate for drug development.
    • Studied for its potential therapeutic effects.

    Industry:

    • Used in the development of advanced materials with specific properties.
    • Potential applications in the production of dyes and pigments.

    Scientific Research Applications

    Infrared Spectrum and Molecular Docking Studies

    • A study conducted by Panicker et al. (2015) explored the infrared spectrum of a similar compound, analyzing its vibrational wavenumbers and molecular docking results. This research suggests the compound's potential for anti-leishmanic activity (Panicker et al., 2015).

    Synthesis and Reactivity

    • Abdallah et al. (2007) examined the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene, finding its potential in forming various derivatives, including pyridazine and oxadiazole (Abdallah et al., 2007).

    Radiolabeled Probes for σ-1 Receptors

    • Waterhouse et al. (1997) synthesized several halogenated piperidines as potential δ receptor ligands and evaluated their binding affinities, suggesting their use as probes for in vivo tomographic studies (Waterhouse et al., 1997).

    Kinetics and Mechanisms of Reactions

    • Castro et al. (2001) studied the kinetics and mechanisms of reactions of nitrophenyl thionocarbonates with alicyclic amines, providing insights into the interaction processes and the impact of various substituents (Castro et al., 2001).

    Enantiomeric Resolution and Simulation Studies

    • Ali et al. (2016) conducted enantiomeric resolution and simulation studies on nitrophenyl piperidine derivatives, focusing on chiral recognition mechanisms and potential applications in resolving enantiomers in various matrices (Ali et al., 2016).

    Synthesis and Biological Evaluation

    • Opletalová et al. (2006) synthesized nitrophenyl propenones and evaluated their antifungal, antimycobacterial, and photosynthesis-inhibiting activities, highlighting the compound's potential in medical applications (Opletalová et al., 2006).

    Neuroleptic Agents

    • Boswell et al. (1978) explored phenyl-4-piperidinylmethanones as neuroleptic agents, demonstrating their potential in psychiatric treatments (Boswell et al., 1978).

    Synthesis and Antileukemic Activity

    • Vinaya et al. (2011) synthesized piperidine derivatives and evaluated their antiproliferative activity against human leukemia cells, suggesting their potential in cancer treatment (Vinaya et al., 2011).

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the nitrophenyl and phenyl groups. The final step involves the attachment of the piperidine moiety.

    • Preparation of Pyrazole Core:

      • React hydrazine with an appropriate 1,3-diketone under acidic conditions to form the pyrazole ring.
      • Example: Reacting hydrazine hydrate with acetylacetone.

    Comparison with Similar Compounds

    • (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methanone
    • (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholin-1-yl)methanone

    Comparison:

      Structural Differences: The presence of different substituents on the pyrazole ring or the nitrogen-containing moiety (piperidine vs. morpholine) can influence the compound’s reactivity and biological activity.

    Properties

    IUPAC Name

    [3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H20N4O3/c26-21(23-13-5-2-6-14-23)19-15-24(17-7-3-1-4-8-17)22-20(19)16-9-11-18(12-10-16)25(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DAKCNARHNUPWMQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H20N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    376.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.